

Validated UV-Visible Spectrophotometry Method for the Quantification of Lumateperone

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Compound of Interest

Compound Name: Lumateperone Tosylate

Cat. No.: B608684

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Application Note

Audience: Researchers, scientists, and drug development professionals.

Introduction

Lumateperone is an atypical antipsychotic medication used for the treatment of schizophrenia and bipolar depression.[1][2] Accurate and reliable analytical methods are crucial for the quantitative determination of lumateperone in bulk drug and pharmaceutical dosage forms to ensure its quality, safety, and efficacy. This document outlines a validated UV-Visible spectrophotometry method that is simple, cost-effective, precise, and accurate for the estimation of lumateperone.[3] The method has been validated in accordance with International Council for Harmonisation (ICH) guidelines.[3][4][5]

Principle

UV-Visible spectrophotometry is a widely used analytical technique for the quantitative analysis of substances that absorb light in the ultraviolet and visible regions of the electromagnetic spectrum. The principle is based on Beer-Lambert's law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution. This validated method involves measuring the absorbance of lumateperone in a suitable solvent at its wavelength of maximum absorbance (λ_{max}).

Experimental Instrumentation

A double-beam UV-Visible spectrophotometer is used for all absorbance measurements.[\[1\]](#)[\[3\]](#)
Quartz cells with a 1 cm path length are utilized for holding the sample and blank solutions.[\[1\]](#)
[\[3\]](#)

Reagents and Materials

- **Lumateperone Tosylate** Active Pharmaceutical Ingredient (API)[\[3\]](#)
- Methanol (Analytical Grade)[\[1\]](#)[\[6\]](#)
- Water (Analytical Grade)[\[1\]](#)
- Dimethyl Sulfoxide (DMSO) (Analytical Grade)[\[3\]](#)

Selection of Solvent and Wavelength of Maximum Absorbance (λ_{max})

The choice of solvent is critical as it can influence the absorption spectrum of the analyte. Several solvent systems have been reported for the analysis of lumateperone, with the corresponding λ_{max} values summarized in the table below. For this protocol, a mixture of methanol and water (70:30 v/v) is selected as the diluent, and the λ_{max} is determined to be 313 nm.[\[2\]](#)

Protocols

Preparation of Standard Stock Solution

- Accurately weigh 10 mg of **Lumateperone Tosylate** API.[\[2\]](#)[\[3\]](#)[\[6\]](#)
- Transfer the weighed API into a 100 mL volumetric flask.[\[2\]](#)[\[3\]](#)[\[6\]](#)
- Dissolve the API in a small amount of the chosen solvent system (e.g., Methanol:Water 70:30 v/v).[\[1\]](#)[\[2\]](#)

- Make up the volume to 100 mL with the same solvent to obtain a standard stock solution with a concentration of 100 µg/mL.[\[2\]](#)[\[3\]](#)[\[6\]](#)

Preparation of Working Standard Solutions and Calibration Curve

- From the standard stock solution, prepare a series of working standard solutions by appropriate dilutions with the solvent system to achieve concentrations within the desired linear range (e.g., 10-50 µg/mL).[\[2\]](#)
- Measure the absorbance of each working standard solution at the determined λ_{max} (313 nm) against the solvent blank.[\[2\]](#)
- Plot a calibration curve of absorbance versus concentration.
- The linearity of the method is assessed by the correlation coefficient (R^2) of the calibration curve, which should be close to 0.999.[\[4\]](#)[\[6\]](#)

Preparation of Sample Solution (from Pharmaceutical Dosage Form)

- Weigh and finely powder not fewer than 20 tablets.
- Accurately weigh a quantity of the powder equivalent to 10 mg of lumateperone and transfer it to a 100 mL volumetric flask.
- Add approximately 70 mL of the solvent system and sonicate for 15 minutes to ensure complete dissolution of the drug.
- Make up the volume to 100 mL with the solvent system.
- Filter the solution through a suitable filter paper.
- From the filtrate, make appropriate dilutions to obtain a final concentration within the linearity range.
- Measure the absorbance of the final sample solution at 313 nm against the solvent blank.

- The concentration of lumateperone in the sample can be determined from the calibration curve.

Method Validation Summary

The developed UV-Visible spectrophotometry method for lumateperone has been validated as per ICH guidelines for various parameters. A summary of the validation data from different reported methods is presented in the tables below for easy comparison.

Table 1: Summary of Different Solvent Systems and λ_{max} for Lumateperone Analysis

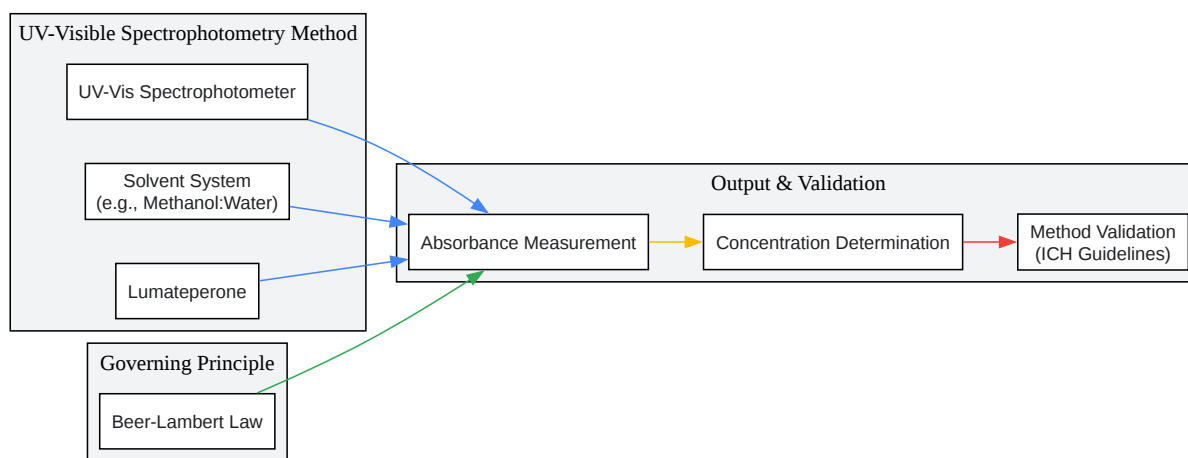
Solvent System	Ratio (v/v)	Wavelength of Maximum Absorbance (λ_{max})	Reference
Methanol:Water	70:30	313 nm	[1][2]
Water:Methanol	50:50	227 nm	[4][7]
Methanol	-	243 nm	[6]
Methanol:Dimethyl Sulfoxide (DMSO)	70:30	250 nm	[3]
Methanol	-	233 nm	[8]

Table 2: Summary of Validation Parameters for Lumateperone UV-Visible Spectrophotometry Methods

Parameter	Method 1	Method 2	Method 3	Method 4
Solvent System	Methanol:Water (70:30)	Water:Methanol (50:50)	Methanol	Methanol:DMSO (70:30)
λ_{max}	313 nm[2]	227 nm[4][7]	243 nm[6]	250 nm[3]
Linearity Range ($\mu\text{g/mL}$)	10-50[2]	5-15[4][7]	5-45[6]	12-52[3]
Correlation Coefficient (R^2)	Not Specified	0.9997[4][7]	0.9999[6]	0.9997[3]
Accuracy (% Recovery)	Not Specified	98.0 - 102.0[4][5]	99.525[6]	Not Specified
Precision (% RSD)	Not Specified	< 2[4][5]	0.145797[6]	Not Specified
Limit of Detection (LOD) ($\mu\text{g/mL}$)	Not Specified	Not Specified	0.315[6]	Not Specified
Limit of Quantitation (LOQ) ($\mu\text{g/mL}$)	Not Specified	Not Specified	0.964[6]	22.5013[3]

Diagrams

Caption: Experimental Workflow for Validated UV-Visible Spectrophotometry of Lumateperone.



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Caption: Logical Relationship of the Analytical Method Components.

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